REACTION_SMILES
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[F:5][c:6]1[cH:7][cH:8][c:9]([C:10](=[O:11])[c:12]2[c:13]([C:14](=[O:15])[OH:16])[cH:17][cH:18][cH:19][cH:20]2)[cH:21][cH:22]1.[S:1]([Cl:2])([Cl:3])=[O:4].[cH:23]1[cH:24][cH:25][n:26][cH:27][cH:28]1.[cH:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1>>[Cl:3][C:14]([c:13]1[c:12]([C:10]([c:9]2[cH:8][cH:7][c:6]([F:5])[cH:22][cH:21]2)=[O:11])[cH:20][cH:19][cH:18][cH:17]1)=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccccc1C(=O)c1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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O=C(Cl)c1ccccc1C(=O)c1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |